
1-(氨甲基)环丙烷羧酸盐酸盐
描述
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, also known as AMCA hydrochloride, is a chemical compound with the CAS Number: 1421601-23-1 . It has a molecular weight of 151.59 and its IUPAC name is 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride .
Molecular Structure Analysis
The linear formula of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is C5H10ClNO2 . The InChI key is SRTXENKRXZLJHQ-UHFFFAOYSA-N .科学研究应用
神经科学应用
1-(氨甲基)环丙烷羧酸盐酸盐 (ACPC) 作为 N-甲基-D-天冬氨酸 (NMDA) 受体的激动剂,可以保护神经元免受谷氨酸引起的毒性。 这使得它成为研究神经保护策略的宝贵化合物 .
植物生物学应用
在植物生物学中,ACPC 在植物激素乙烯的生物合成中发挥作用。 它在番茄和其他高等植物中作为 1-氨基环丙烷-1-羧酸合酶作用的产物内源性产生。 此外,土壤微生物可以利用 ACPC 作为氮和碳的来源,这可能对植物生长和逆境耐受性产生积极影响 .
药理学应用
ACPC 抑制 L 氨基酸转运蛋白和电压门控钙通道的 α2δ 亚基。 它可用作合成活性生化试剂的生物模块,这对开发新的药理学剂具有重要意义 .
安全和危害
This compound is classified under GHS07 and has a signal word of warning . The hazard statements include H302 - Harmful if swallowed and H319 - Causes serious eye irritation . Precautionary statements include P264 - Wash thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P337 + P313 - If eye irritation persists: Get medical advice/attention .
作用机制
Target of Action
The primary targets of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride are L amino acid transporter proteins and the α2δ subunit of voltage-gated calcium channels . These targets play crucial roles in cellular signaling and neurotransmission.
Mode of Action
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride interacts with its targets by inhibiting their function . By inhibiting L amino acid transporter proteins, it can affect the transport of amino acids across the cell membrane. The inhibition of the α2δ subunit of voltage-gated calcium channels can disrupt the flow of calcium ions, which are essential for various cellular processes, including neurotransmission .
Result of Action
The molecular and cellular effects of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride’s action would depend on the specific context of its use. Given its inhibitory effects on L amino acid transporter proteins and the α2δ subunit of voltage-gated calcium channels, it could potentially alter cellular signaling and neurotransmission .
生化分析
Biochemical Properties
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride plays a crucial role in biochemical reactions by inhibiting L amino acid transporter proteins and the α2δ subunit of voltage-gated calcium channels . These interactions are essential for regulating the transport of amino acids and calcium ions across cell membranes, which are vital for numerous cellular functions. The compound’s ability to inhibit these proteins makes it a valuable tool for studying the mechanisms of amino acid transport and calcium signaling.
Cellular Effects
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of voltage-gated calcium channels by this compound can alter calcium signaling, which is critical for processes such as muscle contraction, neurotransmitter release, and gene expression. Additionally, its impact on amino acid transport can affect protein synthesis and metabolic pathways within the cell.
Molecular Mechanism
The molecular mechanism of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride involves its binding interactions with specific biomolecules. By inhibiting L amino acid transporter proteins and the α2δ subunit of voltage-gated calcium channels, the compound can modulate the transport of amino acids and calcium ions . This inhibition can lead to changes in enzyme activity, gene expression, and cellular signaling pathways, ultimately affecting various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of amino acid transport and calcium signaling, which may result in altered cellular functions.
Dosage Effects in Animal Models
The effects of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively inhibit amino acid transport and calcium signaling without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as disruption of cellular homeostasis and induction of apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for experimental and therapeutic applications.
Metabolic Pathways
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is involved in various metabolic pathways, including those related to amino acid transport and calcium signaling . The compound interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. For example, its inhibition of L amino acid transporter proteins can alter the availability of amino acids for protein synthesis and other metabolic processes.
Transport and Distribution
The transport and distribution of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to inhibit amino acid transporters and calcium channels also affects its distribution, as it can alter the transport of these ions and molecules across cell membranes.
Subcellular Localization
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is localized in specific subcellular compartments, where it exerts its effects on cellular function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum and mitochondria. These localizations are critical for its activity, as they enable the compound to interact with its target proteins and modulate cellular processes.
属性
IUPAC Name |
1-(aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-3-5(1-2-5)4(7)8;/h1-3,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTXENKRXZLJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421601-23-1 | |
| Record name | 1-(aminomethyl)cyclopropane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


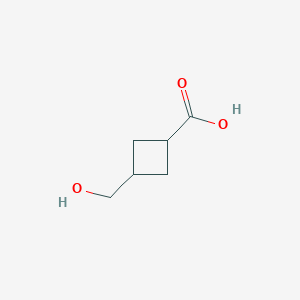
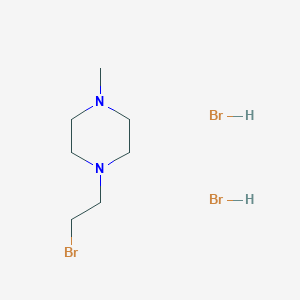
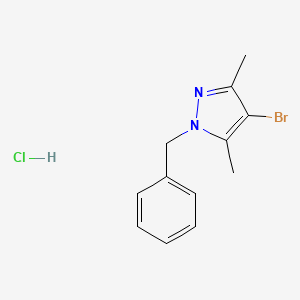
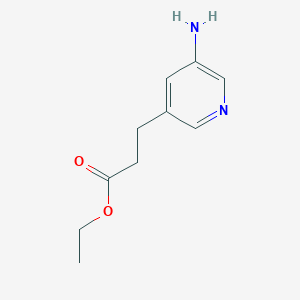
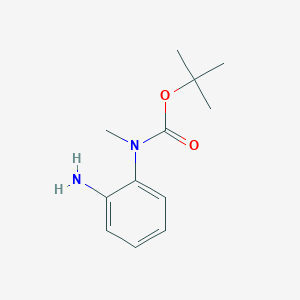
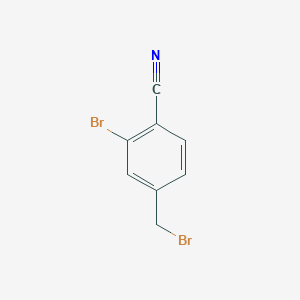

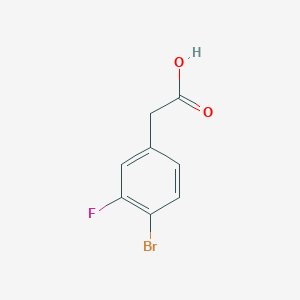


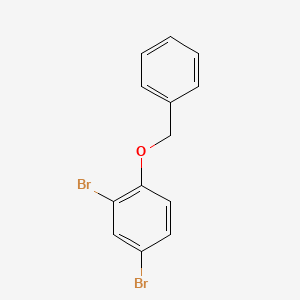

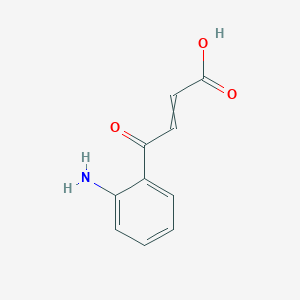
![[1,1'-Biphenyl]-4-propanal](/img/structure/B1524727.png)
